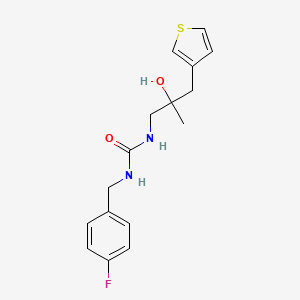

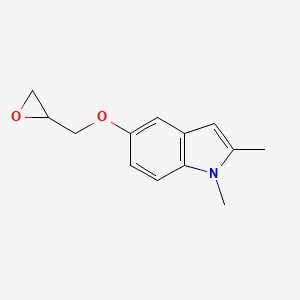

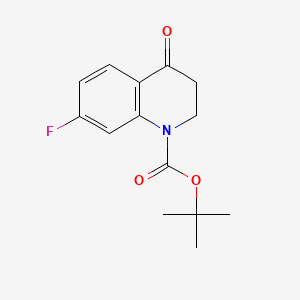

![molecular formula C18H26BNO3 B2860676 1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 2114341-25-0](/img/structure/B2860676.png)

1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance that is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is typically a colorless oily substance at room temperature .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The compound was obtained through two substitution reactions with a high yield (total yield: 78.1%) .Molecular Structure Analysis

The molecular formula of this compound is C16H21BO6 . The structure of this compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.15 . It is a solid at room temperature . The density is 1.2±0.1 g/cm3, the boiling point is 435.4±35.0 °C at 760 mmHg, and the flash point is 217.1±25.9 °C .Aplicaciones Científicas De Investigación

Nuclear Magnetic Resonance (NMR) Characterization

This compound is particularly interesting for NMR characterization. The presence of the dioxaborolan moiety allows for the study of boron-containing compounds using NMR spectroscopy . This is crucial in materials science, where understanding the electronic environment of boron atoms can lead to the development of new materials with desired properties .

Density Functional Theory (DFT) Studies

The compound’s complex structure makes it an excellent candidate for DFT studies. Researchers can use DFT to predict and understand the electronic structure and properties of the compound, which is essential for designing new molecules with specific functions .

Organic Synthesis Intermediates

Due to its high stability and reactivity, this compound serves as an important intermediate in organic synthesis. It can be used in the protection of diols, asymmetric synthesis of amino acids, and various coupling reactions such as the Suzuki coupling .

Pharmaceutical Research

In pharmaceutical research, compounds like this are used as enzyme inhibitors or ligand drugs. They have applications in treating tumors, microbial infections, and are even used in anticancer drugs .

Fluorescent Probes

The boronic ester bonds in the compound can be used as fluorescent probes. These probes can identify substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which are vital for biological and chemical sensing applications .

Stimulus-Responsive Drug Carriers

The compound’s boronic ester bonds are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to achieve controlled drug release. They can deliver a range of therapeutics, from anticancer drugs to insulin and genes .

Safety and Hazards

Propiedades

IUPAC Name |

1-[2,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-12(21)20-15-9-8-14(10-13(15)11-16(20,2)3)19-22-17(4,5)18(6,7)23-19/h8-10H,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQBCKBVYLNHEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(C3)(C)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2,2-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

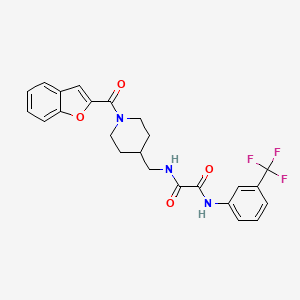

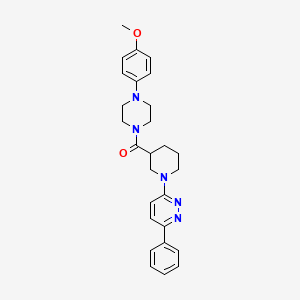

![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)

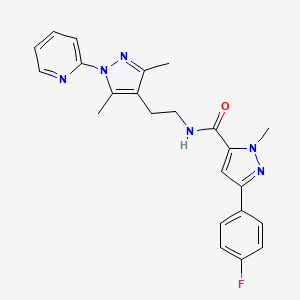

![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)